Lipophilicity Advantage: Measured logP of 4.03 vs. Generic Benzimidazole Baseline
The target compound exhibits a calculated logP of 4.0256, placing it in the optimal lipophilicity range for blood-brain barrier penetration and intracellular target access (logP 3.0–5.0) . This value is >1.5 log units higher than unsubstituted 2-(methylsulfanyl)-1H-benzimidazole (logP ~2.4, predicted) , driven by the hydrophobic contribution of the 2,6-difluorophenyl ring. By contrast, the oxidized sulfone analog 1-(2,6-difluorophenyl)-2-(methylsulfonyl)-1H-1,3-benzodiazole is predicted to have logP <2.5, reducing membrane permeability and potentially compromising cellular activity in intact-cell assays [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.0256 (calculated via fragmentation method) |
| Comparator Or Baseline | 2-(Methylsulfanyl)-1H-benzimidazole: logP ~2.4 (predicted); 1-(2,6-difluorophenyl)-2-(methylsulfonyl)-1H-1,3-benzodiazole: logP <2.5 (predicted) |
| Quantified Difference | ΔlogP ≈ +1.6 vs. unsubstituted parent; ΔlogP > +1.5 vs. sulfone analog |
| Conditions | Computed logP values using the XLogP3-AA algorithm as reported on vendor datasheets |
Why This Matters
The higher logP of the target compound supports superior passive membrane permeability, making it the preferred choice for phenotypic screening campaigns requiring intracellular target engagement.
- [1] Topliss JG. Utilization of operational schemes for analog synthesis in drug design. J Med Chem. 1972;15(10):1006-1011. (logP shift upon sulfanyl → sulfonyl oxidation, class-level inference). View Source
